molecular formula C22H20N4O3 B2883571 N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide CAS No. 1396859-92-9

N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2883571
CAS No.: 1396859-92-9
M. Wt: 388.427
InChI Key: LLMDFLSVWGMCLH-UHFFFAOYSA-N
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Description

N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholinopyrimidine moiety attached to a xanthene core, which imparts distinct chemical and biological properties.

Mechanism of Action

Target of Action

The primary targets of N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide are inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2, on the other hand, is involved in the production of prostaglandins, which are pro-inflammatory mediators .

Mode of Action

This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of NO at non-cytotoxic concentrations . The compound also dramatically reduces iNOS and COX-2 mRNA expression, hence inhibiting the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathways associated with inflammation. By inhibiting iNOS and COX-2, it reduces the production of NO and prostaglandins, respectively . These changes disrupt the normal inflammatory response, reducing the concentration of pro-inflammatory mediators and alleviating inflammation .

Pharmacokinetics

The compound’s ability to inhibit the production of no at non-cytotoxic concentrations suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in iNOS and COX-2 mRNA expression and a decrease in the amount of iNOS and COX-2 protein expression . These effects result in the inhibition of the inflammatory response .

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials, dyes, and sensors.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol (V4)
  • 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8)

Uniqueness

N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide stands out due to its unique combination of a morpholinopyrimidine moiety and a xanthene core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(6-morpholin-4-ylpyrimidin-4-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c27-22(25-19-13-20(24-14-23-19)26-9-11-28-12-10-26)21-15-5-1-3-7-17(15)29-18-8-4-2-6-16(18)21/h1-8,13-14,21H,9-12H2,(H,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMDFLSVWGMCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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